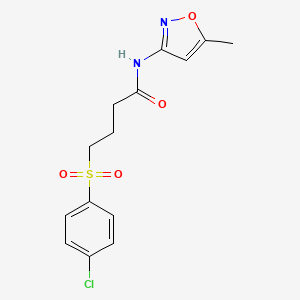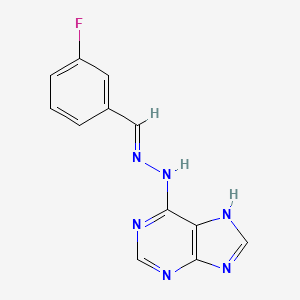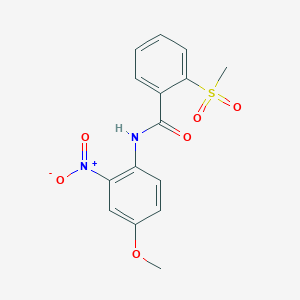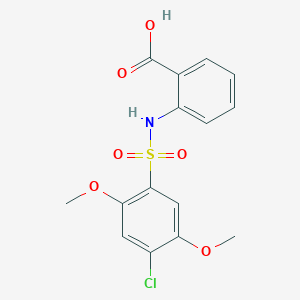
4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Scientific Research Applications
Molecular Structure Analysis
Tetrazole derivatives, including compounds structurally related to "4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide," have been analyzed for their crystal structures. These analyses reveal insights into their molecular orientation, interactions, and potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antiviral Activity
Research on thiadiazole sulfonamides, closely related to the chemical structure of interest, has shown that certain derivatives possess antiviral activities, specifically against the tobacco mosaic virus (Chen et al., 2010).
Alzheimer’s Disease Treatment
Compounds structurally similar to "4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide" have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease. These compounds have shown enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy (Rehman et al., 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-9-13(17-21-10)16-14(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRJUSAQBLREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)

